p-Ethoxy-alpha-isopropylbenzyl Alcohol
Description
p-Ethoxy-alpha-isopropylbenzyl alcohol (C₁₂H₁₈O₂) is a substituted benzyl alcohol derivative characterized by an ethoxy group at the para position of the benzene ring and an isopropyl group at the alpha position of the hydroxymethyl moiety. Its synthesis typically involves alkylation or etherification reactions of benzyl alcohol precursors .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9,12-13H,4H2,1-3H3 |
InChI Key |
KFWKTDYBWXQAON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
p-Methoxybenzyl Alcohol (Anisyl Alcohol)
α-Isopropylbenzyl Alcohol
p-Isopropylbenzyl Alcohol
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl Alcohol Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO
Alkylphenol Ethoxylates (APEOs)
Anisyl Alcohol
Data Table: Comparative Properties
Research Findings and Regulatory Considerations
- Synthetic Pathways : p-Ethoxy derivatives exhibit higher thermal stability than methoxy analogues due to increased alkyl chain length .
- Toxicity Screening : Read-across assessments (ECHA RAAF) suggest this compound may share low acute toxicity profiles with benzyl alcohol derivatives but require endocrine disruption testing .
- Market Trends : Ethoxy-substituted benzyl alcohols are gaining traction in green chemistry for replacing APEOs in surfactants .
Preparation Methods
Reaction Mechanism and Process Overview
The most well-documented synthesis of p-Ethoxy-alpha-isopropylbenzyl Alcohol involves the reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt system. This method, patented in WO2015035541A1, employs potassium borohydride (KBH₄) and lithium chloride (LiCl) in ethanol to achieve high yields (>80%) and purity (>98%). The ester substrate undergoes nucleophilic attack by borohydride, facilitated by LiCl, which activates the carbonyl group through Lewis acid interactions.
Key Reaction Steps:
-
Ester Dissolution : The ethyl ester is dissolved in ethanol, forming a homogeneous solution.
-
Reduction : KBH₄ and LiCl are added sequentially, initiating exothermic reduction at 30–35°C.
-
Acid Quenching : Hydrochloric acid (3 M) is added to neutralize excess borohydride and hydrolyze intermediates.
-
Workup : Ethanol is removed under reduced pressure, followed by dichloromethane extraction and drying with anhydrous sodium sulfate.
Optimization of Reaction Conditions
The patent highlights critical parameters for maximizing efficiency:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (KBH₄:LiCl) | 2:1 | Enhances carbonyl activation |
| Temperature | 60°C (reflux) | Accelerates reaction kinetics |
| Solvent Composition | Ethanol/Water (9:1) | Balances solubility and safety |
Elevating the temperature to 60°C during reflux reduces reaction time from 8 hours to 4 hours, while maintaining a 1:1 molar ratio of ester to LiCl prevents side reactions. The use of ethanol as a solvent aligns with green chemistry principles, as it is renewable and facilitates easy recycling.
Yield and Scalability
In pilot-scale trials, this method achieved an 86.7% yield with 98.2% purity (GC analysis). The process is amenable to continuous production, with patent examples demonstrating batch sizes exceeding 200 g without loss of efficiency. A notable advantage is the absence of heavy-metal catalysts, reducing waste treatment costs.
Aldolisation-Hydrogenation Approach
Aldolisation Parameters:
-
Catalyst : Amberlite IRA 67 (weak anion exchange resin).
-
Solvent : Methanol or ethanol (12–20 wt%).
-
Temperature : 60°C, atmospheric pressure.
The resin catalyst avoids side reactions (e.g., esterification) common with homogeneous bases like triethylamine, simplifying downstream purification.
Hydrogenation Catalysts and Efficiency
The aldol adduct is hydrogenated using Raney nickel or copper chromite under mild conditions (70–120°C, 5–100 bar H₂). Solvents such as isobutanol suppress decomposition of heat-sensitive intermediates.
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Raney Nickel | 90 | 70 | 78 |
| Copper Chromite | 110 | 50 | 82 |
Copper chromite outperforms nickel in selectivity, particularly when the aldolisation step employs resin catalysts.
Comparative Analysis of Methods
Technical and Economic Considerations
| Criterion | Borohydride Method | Aldolisation-Hydrogenation |
|---|---|---|
| Yield | 86.7% | 78–82% |
| Catalyst Cost | Low (KBH₄/LiCl) | Moderate (Resin/Ni) |
| Reaction Time | 4–8 hours | 12–18 hours |
| Byproducts | Minimal | Formates (if base used) |
The borohydride method is superior in yield and speed but requires precise stoichiometric control. The aldolisation route, while slower, benefits from reusable catalysts and lower exothermicity, making it safer for large-scale reactors.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of p-Ethoxy-α-isopropylbenzyl Alcohol, and how should data interpretation be approached?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic shifts: the ethoxy group (-OCH₂CH₃) typically shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 3.5 ppm (CH₂), while the isopropyl group appears as a septet (δ 1.2–1.4 ppm) for the CH and doublets for the CH₃ groups. IR should confirm the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). Validate against reference spectra in databases like PubChem or EPA DSSTox .
Q. How can synthesis reproducibility of p-Ethoxy-α-isopropylbenzyl Alcohol be ensured, particularly in controlling byproducts?
- Methodological Answer : Optimize reaction conditions using design of experiments (DOE). Key variables include temperature (70–90°C), molar ratios (e.g., benzyl alcohol:ethylene oxide = 1:1.2), and catalyst type (e.g., acidic vs. basic conditions). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via fractional distillation or column chromatography using silica gel. Document pH (5.0–7.0 for stability) and active content (≥95%) as per USP standards .
Q. What analytical techniques are recommended for quantifying impurities in p-Ethoxy-α-isopropylbenzyl Alcohol?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or reversed-phase HPLC with UV detection. Calibrate against certified reference materials (CRMs). For trace impurities (<0.1%), employ headspace GC-MS to detect volatile byproducts like residual ethylene oxide. Validate methods per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of p-Ethoxy-α-isopropylbenzyl Alcohol in electrophilic substitution reactions?
- Methodological Answer : Conduct computational modeling (DFT or molecular dynamics) to map electron density and steric hindrance around the aromatic ring and hydroxyl group. Validate experimentally via nitration or halogenation reactions under controlled conditions. Compare isomer ratios using HPLC or NMR. Publish results with reaction coordinate diagrams and Mulliken charge distributions .
Q. What strategies mitigate oxidative degradation of p-Ethoxy-α-isopropylbenzyl Alcohol in long-term stability studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with and without antioxidants (e.g., BHT or ascorbic acid). Analyze degradation products via LC-MS and identify pathways (e.g., hydroxyl radical attack or ether cleavage). Optimize storage in amber glass under nitrogen atmosphere. Reference USP guidelines for excipient stability protocols .
Q. How can computational models predict the solvation behavior of p-Ethoxy-α-isopropylbenzyl Alcohol in polar vs. non-polar solvents?
- Methodological Answer : Use COSMO-RS or molecular docking simulations to calculate solvation free energy and partition coefficients (log P). Validate with experimental shake-flask methods using octanol/water systems. Correlate results with Hansen solubility parameters to guide solvent selection for reaction media .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
